2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid
Description
Chemical Identity and Structural Features
2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid is a synthetically derived benzoic acid derivative with a complex substitution pattern. Its molecular formula is C₁₃H₁₅Cl₂NO₅S , and it has a molecular weight of 368.23 g/mol . The compound’s structure integrates a benzoic acid backbone substituted with chlorine atoms at the 2- and 4-positions, a sulfonyl group at the 5-position, and a 2,6-dimethylmorpholine moiety attached via the sulfonyl group (Figure 1).
Key Structural Attributes:
- Benzoic acid core : Provides carboxylic acid functionality critical for hydrogen bonding and solubility.
- Chlorine substituents : Electron-withdrawing groups that influence electronic distribution and reactivity.
- Sulfonyl bridge : Enhances stability and facilitates interactions with biological targets.
- 2,6-Dimethylmorpholine : A saturated six-membered ring containing oxygen and nitrogen, contributing to stereoelectronic properties.
Table 1: Core Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅Cl₂NO₅S | |
| Molecular Weight | 368.23 g/mol | |
| CAS Registry Number | 727674-93-3 | |
| SMILES Notation | O=C(O)C1=CC(S(=O)(N2CC(C)OC(C)C2)=O)=C(Cl)C=C1Cl |
Historical Development and Discovery Timeline
The compound emerged from efforts to optimize sulfonamide-containing molecules for pharmacological applications. Early patents, such as US3086976A (2002), describe methods for synthesizing benzoic acid derivatives with morpholine sulfonyl groups, laying groundwork for later modifications. The specific substitution pattern involving 2,6-dimethylmorpholine was refined to improve metabolic stability and target selectivity, particularly in kinase inhibition studies.
Table 2: Synthesis Milestones
Nomenclature and IUPAC Classification
The systematic IUPAC name, This compound , reflects its substituents’ positions and hierarchy. The morpholine ring is numbered such that the sulfonyl group attaches to the nitrogen at position 4, with methyl groups at positions 2 and 6.
Table 3: Nomenclature Overview
| Category | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Registry | 727674-93-3 |
| Common Synonyms | 2,4-Dichloro-5-((2,6-dimethylmorpholino)sulfonyl)benzoic acid; CAS 727674-93-3 |
The compound’s naming adheres to IUPAC priority rules, where the sulfonyl group takes precedence over chloro substituents due to its higher functional group priority.
Properties
IUPAC Name |
2,4-dichloro-5-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO5S/c1-7-5-16(6-8(2)21-7)22(19,20)12-3-9(13(17)18)10(14)4-11(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWUZAKCHMZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid typically involves multiple steps, including the introduction of the dichloro and sulfonyl groups to the benzoic acid core, followed by the attachment of the morpholine ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of chlorine atoms to the benzoic acid core.
Sulfonation: Addition of the sulfonyl group.
Morpholine Ring Attachment: Coupling of the morpholine ring to the sulfonyl group.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The sulfonyl group can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Substituted Benzoic Acid Derivatives
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid
- Structure : Shares the 2,4-dichloro-benzoic acid backbone but substitutes the morpholinylsulfonyl group with an aryl/alkyl sulfamoyl group.
- Activity : Demonstrated in vitro antidiabetic activity via α-glucosidase inhibition (IC₅₀ = 8.2–12.4 µM) and molecular docking studies suggesting strong binding to the enzyme’s active site .
- ADMET Profile : Favorable pharmacokinetic properties, including moderate gastrointestinal absorption and low blood-brain barrier permeability .
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic Acid
- Structure: Replaces the morpholine group with a cyclopropylamino sulfonyl substituent.
- Market Status: Actively marketed, with applications in agrochemicals (e.g., herbicide intermediates) and regional price variations noted in Asia and North America .
Key Differences :
- The morpholinyl group in the target compound may enhance water solubility compared to the cyclopropylamino or aryl/alkyl sulfamoyl groups due to its oxygen-rich heterocycle.
Sulfonylurea Herbicides
Tribenuron-methyl
- Structure: Contains a methyl ester and a methoxy-triazinylmethylamino sulfonyl group.
- Application : Widely used as a herbicide due to its inhibition of acetolactate synthase (ALS) in plants .
- Physicochemical Properties : Higher molecular weight (395.39 g/mol ) and logP compared to the target compound, suggesting differences in soil adsorption and environmental persistence.
Comparison :
Perfluorinated Benzoic Acid Derivatives
Tetrachloro-perfluorobutylsulfonyl Benzoic Acid
Key Differences :
Fluorinated Benzoic Acid Derivatives
5-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic Acid
Comparison :
- Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though chlorine’s larger atomic size could improve target binding affinity in certain contexts.
Biological Activity
2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid (commonly referred to as compound 1) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of compound 1, emphasizing its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the molecular formula and a molecular weight of 368.24 g/mol. Its structure includes a benzoic acid core with dichloro and sulfonyl substitutions, as well as a morpholine ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.24 g/mol |
| IUPAC Name | 2,4-dichloro-5-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid |
The biological activity of compound 1 is primarily attributed to its ability to interact with specific enzymes and receptors. Studies have shown that it can inhibit key enzymes involved in carbohydrate metabolism, particularly α-glucosidase and α-amylase, which are crucial in managing postprandial hyperglycemia—a significant concern in diabetes management .
Enzyme Inhibition
In vitro studies indicate that compound 1 exhibits significant inhibitory activity against α-glucosidase and α-amylase:
- α-Amylase Inhibition : Compound 1 demonstrated a threefold increase in inhibitory potential compared to the standard drug acarbose.
- α-Glucosidase Inhibition : It showed five times the inhibitory activity against α-glucosidase when compared to acarbose .
Study on Antidiabetic Potential
A notable study synthesized various derivatives of compound 1 and evaluated their antidiabetic properties. The results indicated that several derivatives were highly effective in inhibiting both α-glucosidase and α-amylase activities. The molecular docking studies revealed that these compounds interact with the active sites of the enzymes through hydrogen bonding and pi interactions, suggesting a robust mechanism for their inhibitory effects .
Comparative Analysis
To understand the uniqueness of compound 1's biological activity, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dichlorobenzoic acid | Lacks sulfonyl and morpholine groups | Limited biological activity |
| 5-Sulfamoyl-2,4-dichlorobenzoic acid | Contains sulfamoyl group | Different reactivity; moderate enzyme inhibition |
| 2,4-Dichloro-5-methylbenzoic acid | Substituted with methyl group | Varies in chemical behavior; less therapeutic focus |
Research Applications
Compound 1 is not only significant for its antidiabetic properties but also shows potential in other areas:
- Medicinal Chemistry : Used as a precursor for developing new drugs targeting metabolic disorders.
- Biochemical Research : Investigated for interactions with various biological molecules and pathways.
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid?
A two-step synthesis is commonly employed:
Sulfonation : React 2,4-dichloro-5-fluorobenzoic acid with chlorosulfonic acid to introduce the sulfonyl group.
Morpholine Substitution : Treat the intermediate with 2,6-dimethylmorpholine under basic conditions (e.g., NaOH) in ethanol at reflux (70–80°C) .
Key Considerations : Monitor reaction progress via HPLC to avoid over-sulfonation and ensure regioselectivity.
Q. How is this compound characterized spectroscopically?
- NMR : Confirm the sulfonyl-morpholine linkage via H NMR (δ 3.5–4.0 ppm for morpholine protons) and C NMR (δ 50–55 ppm for sulfonamide carbons).
- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 422.1 (calculated for CHClNOS).
- IR : Strong bands at 1150–1250 cm (S=O stretching) and 1680 cm (C=O of benzoic acid) .
Q. What are its solubility properties for formulation in biological assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, 20–25 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute with buffer (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity against α-glucosidase?
- Substituent Effects : Replace the 2,6-dimethylmorpholine group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance enzyme binding.
- Data-Driven Example : In analogous sulfamoyl benzoic acids, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid showed 10× higher α-glucosidase inhibition than acarbose (IC = 0.8 µM vs. 8.2 µM) .
Experimental Design : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis.
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
- Contradiction : Degradation rates differ in acidic (pH 2.0) vs. alkaline (pH 9.0) buffers.
- Resolution : Conduct accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring.
Findings : Hydrolysis of the sulfonyl-morpholine bond dominates at pH < 3, while decarboxylation occurs at pH > 8.5 .
Q. How does molecular modeling predict interactions with cyclooxygenase-2 (COX-2)?
- Protocol : Perform homology modeling (SWISS-MODEL) followed by MD simulations (GROMACS) to assess binding to COX-2’s hydrophobic pocket.
- Key Insight : The 2,4-dichloro groups enhance van der Waals interactions with Val523 and Tyr355 residues, while the morpholine sulfonyl group stabilizes hydrogen bonds with Arg120 .
Q. What are the challenges in quantifying trace impurities during scale-up synthesis?
- Impurity Profile : Common by-products include des-chloro derivatives and sulfonic acid adducts.
- Method : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Calibrate against synthetic impurity standards .
Methodological Notes
- Safety : Use gloveboxes for handling toxic intermediates (e.g., chlorosulfonic acid) and dispose of waste via certified hazardous waste services .
- Contradiction Management : Cross-validate conflicting data (e.g., stability vs. bioactivity) using orthogonal techniques like NMR and LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
